BenchChemオンラインストアへようこそ!

NaPi2b-IN-3

Hyperphosphatemia NaPi2b Inhibition Species Selectivity

NaPi2b-IN-3 is the preferred tool for gut-selective NaPi2b inhibition. Its 13.1% oral bioavailability and defined rat potency (IC50=28 nM) enable robust dose-dependent phosphate absorption studies. Designed for low systemic exposure (LogP 5.2), it incorporates key PK data ideal for PK-PD modeling. This indole derivative serves as a benchmark for next-gen inhibitors.

Molecular Formula C45H51N5O7
Molecular Weight 773.9 g/mol
Cat. No. B12412322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaPi2b-IN-3
Molecular FormulaC45H51N5O7
Molecular Weight773.9 g/mol
Structural Identifiers
SMILESCCC(CC)N(CCN(C)C(=O)CCC(=O)O)CC1=CC(=CC=C1)C(=O)NC2=C(C3=CC=CC=C3N2)C(=O)NC4=CC=C(C=C4)CCCC5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C45H51N5O7/c1-4-36(5-2)50(27-26-49(3)39(51)24-25-40(52)53)29-32-12-9-13-34(28-32)43(54)48-42-41(37-14-6-7-15-38(37)47-42)44(55)46-35-22-18-31(19-23-35)11-8-10-30-16-20-33(21-17-30)45(56)57/h6-7,9,12-23,28,36,47H,4-5,8,10-11,24-27,29H2,1-3H3,(H,46,55)(H,48,54)(H,52,53)(H,56,57)
InChIKeyBLXYKSFKLCOMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NaPi2b-IN-3: A Gut-Selective Small Molecule NaPi2b Inhibitor for Hyperphosphatemia Research


NaPi2b-IN-3 is a small molecule inhibitor of the sodium-dependent phosphate transport protein 2b (SLC34A2, NaPi2b) . This compound, identified as 'compound 5' in a series of novel indole derivatives, was designed to be a gut-selective NaPi2b inhibitor with the goal of minimizing systemic exposure and associated on-target side effects [1]. It has been characterized in vitro for its inhibitory potency against human and rat NaPi2b and in vivo for its pharmacokinetic profile in rats .

Why NaPi2b-IN-3 Should Not Be Interchanged with Other NaPi2b Inhibitors


Despite a shared target, NaPi2b inhibitors exhibit significant variations in their potency across species, oral bioavailability, and systemic exposure profiles, which directly impacts their utility in in vivo models of hyperphosphatemia. Simple substitution based on a similar mechanism of action can lead to conflicting or non-reproducible results. For instance, while several inhibitors show potent in vitro activity, their in vivo efficacy is highly dependent on achieving a balance between intestinal target engagement and minimal systemic absorption to avoid potential on-target toxicities in the lung and testis [1]. NaPi2b-IN-3 was specifically engineered as part of a gut-selective program to address these limitations, possessing a unique profile of potency, bioavailability, and moderate hydrophobicity that differentiates it from other in-class compounds [2].

NaPi2b-IN-3: Quantitative Differentiation Data vs. Key Comparators


NaPi2b-IN-3 vs. NaPi2b-IN-2: Comparative Species Potency and PK Profile

NaPi2b-IN-3 demonstrates species-selective potency with IC50 values of 71 nM for human NaPi2b and 28 nM for rat NaPi2b . In contrast, NaPi2b-IN-2, a structurally distinct comparator from the same research group, exhibits a different potency profile with a reported IC50 of 38 nM for human NaPi2b, but no comparable data for the rat ortholog is available in the primary literature [1]. This difference in species selectivity is crucial when designing or interpreting in vivo rodent efficacy studies. Furthermore, NaPi2b-IN-3 has characterized oral bioavailability in rats (F = 13.1%) , a key parameter for oral dosing regimens that is not publicly reported for NaPi2b-IN-2.

Hyperphosphatemia NaPi2b Inhibition Species Selectivity

NaPi2b-IN-3 vs. NaPi2b inhibitor 15: Over 130-Fold Higher Oral Bioavailability

A critical differentiator for NaPi2b-IN-3 is its vastly superior oral bioavailability compared to NaPi2b inhibitor 15. In male Sprague-Dawley rats, NaPi2b-IN-3 achieved an oral bioavailability (F) of 13.1% following a 10 mg/kg oral dose [1]. In stark contrast, NaPi2b inhibitor 15 was characterized as having a 'low bioavailability' with a reported F of just 0.1% in rats . This represents a greater than 130-fold improvement in systemic exposure after oral administration. Such a difference in PK is fundamental for in vivo studies, where low bioavailability can confound interpretation of efficacy and require alternative, more complex dosing routes.

Hyperphosphatemia Oral Bioavailability Pharmacokinetics

NaPi2b-IN-3 vs. LY3358966: Divergent Potency and Selectivity Profile on Human NaPi2b

While both compounds are potent NaPi2b inhibitors, they differ in their primary potency and selectivity profile. NaPi2b-IN-3 inhibits human NaPi2b with an IC50 of 71 nM . In contrast, LY3358966 is reported to be a more potent inhibitor of human NaPi2b in a different assay system (CHO cells), with an IC50 of 32.4 nM . Furthermore, LY3358966's selectivity is well-defined, showing it also inhibits human NPT2a (IC50=11 nM) and has 9-fold selectivity over human NPT2c (IC50=251 nM), with no activity against PiT1/2 . The broader selectivity profile of NaPi2b-IN-3 is not described in the same detail, representing a key knowledge gap for researchers concerned with off-target effects within the SLC34 family.

NaPi2b Inhibition Target Selectivity In Vitro Assay

NaPi2b-IN-3: Validated In Vivo Pharmacokinetic Parameters for Accurate Dose Projection

Procurement of NaPi2b-IN-3 is supported by a detailed set of pharmacokinetic parameters derived from in vivo studies in male Sprague-Dawley rats [1]. Following intravenous (1 mg/kg) and oral (10 mg/kg) administration, key metrics were established: IV AUC0-t of 834 ± 353 h·ng/mL, oral AUC0-t of 1090 ± 430 h·ng/mL, and an oral Cmax of 568 ± 261 ng/mL [1]. This quantitative data allows researchers to accurately model exposure and design subsequent in vivo efficacy studies with confidence. In contrast, many in-class compounds, including NaPi2b-IN-2, lack this level of publicly reported, peer-reviewed PK characterization, creating significant uncertainty in dose selection and experimental design.

Pharmacokinetics In Vivo Drug Discovery

NaPi2b-IN-3: Moderate Hydrophobicity and Low Systemic Exposure as Designed Gut-Selective Features

NaPi2b-IN-3 was specifically developed as a 'gut-selective' inhibitor within a medicinal chemistry campaign aimed at minimizing systemic exposure to reduce the risk of on-target side effects in the lung and testis [1]. The primary literature states that this series of compounds, which includes NaPi2b-IN-3, was designed with 'moderate hydrophobicity' to achieve this goal [1]. This is further corroborated by its calculated LogP value of 5.2 . This design philosophy distinguishes NaPi2b-IN-3 from earlier, more lipophilic NaPi2b inhibitors that exhibited poor in vivo efficacy despite potent in vitro activity, potentially due to high hydrophobicity [2]. The moderate hydrophobicity is a key physicochemical feature that contributes to its observed in vivo performance.

Gut-Selectivity Hyperphosphatemia Physicochemical Properties

NaPi2b-IN-3: Defined Rat Species Potency for Enhanced In Vivo Study Design

A significant advantage of NaPi2b-IN-3 for researchers planning in vivo rodent studies is the explicit characterization of its potency on the rat ortholog of NaPi2b. The compound exhibits an IC50 of 28 nM against rat NaPi2b . This is in addition to its human NaPi2b potency of 71 nM . In comparison, many other reported NaPi2b inhibitors, such as NaPi2b-IN-2, only report human IC50 values (38 nM), leaving a critical data gap for extrapolating dose and efficacy in common rodent models [1]. The availability of rat potency data for NaPi2b-IN-3 provides a more reliable foundation for correlating in vitro target engagement with in vivo pharmacodynamic effects.

Species Selectivity In Vivo Pharmacology Hyperphosphatemia

Optimal Research and Procurement Applications for NaPi2b-IN-3


In Vivo Hyperphosphatemia Efficacy Studies Requiring Oral Dosing

NaPi2b-IN-3 is the preferred tool compound for in vivo studies of hyperphosphatemia where oral administration is required. Its 13.1% oral bioavailability [1] and defined rat NaPi2b potency (IC50 = 28 nM) enable robust, dose-dependent evaluation of phosphate absorption inhibition in rodent models. This contrasts sharply with compounds like NaPi2b inhibitor 15, whose extremely low oral bioavailability (F=0.1%) severely limits its utility for standard oral efficacy testing.

Gut-Selectivity and Systemic Exposure Assessment Studies

Researchers investigating the concept of gut-selectivity to mitigate potential on-target side effects (e.g., in lung and testis) should select NaPi2b-IN-3. Its design was specifically guided by the goal of achieving low systemic exposure through moderate hydrophobicity (LogP 5.2) [1][2]. The available PK data allows for the correlation of local intestinal target engagement with low systemic drug levels, validating the gut-selective hypothesis in vivo [1].

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of NaPi2b Inhibition

NaPi2b-IN-3 is an ideal candidate for PK-PD modeling studies due to the availability of its full pharmacokinetic profile (IV AUC, oral AUC, Cmax, F%) in rats [1]. Combined with its defined rat target potency , researchers can build predictive models linking dose, exposure, and the degree of phosphate absorption inhibition, a capability not supported by the more limited datasets of analogs like NaPi2b-IN-2.

Comparative Studies of NaPi2b Inhibitor Chemical Series

NaPi2b-IN-3, as a representative of the indole derivative class, serves as a key benchmark for comparing newer NaPi2b inhibitors. Its well-characterized profile in terms of species potency , PK [1], and physicochemical properties [2] provides a baseline for evaluating next-generation compounds. Procurement of this reference compound is essential for any laboratory aiming to advance the medicinal chemistry of gut-selective NaPi2b inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for NaPi2b-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.